

Application Notes and Protocols for the Coupling of Methyl 1-aminocyclobutanecarboxylate

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Compound of Interest

Compound Name:	Methyl 1-aminocyclobutanecarboxylate
Cat. No.:	B112292

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Introduction

Methyl 1-aminocyclobutanecarboxylate is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold can introduce conformational constraints into molecules, which can be advantageous for optimizing pharmacological properties such as potency, selectivity, and metabolic stability. This document provides detailed protocols for the amide coupling of **Methyl 1-aminocyclobutanecarboxylate** with various carboxylic acids, a fundamental transformation in the synthesis of novel chemical entities. The protocols outlined below utilize common and efficient coupling reagents, offering a comparative guide for methods development.

Data Presentation: Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields, minimizing side reactions, and simplifying purification. The following table summarizes the performance of various coupling reagents in the amidation of **Methyl 1-aminocyclobutanecarboxylate** with representative carboxylic acids.

Coupling Reagent/ System	Carboxyli c Acid Partner	Base	Solvent	Reaction Time (h)	Yield (%)	Notes
HATU	(S)-2- (((9H- fluoren-9- yl)methoxy)carbonyl)a mino)-6- (tert- butoxycarb onyl)amino)hexanoic acid	DIPEA	Acetonitrile	12	55	Effective for coupling with protected amino acids.[1]
EDC/HOBt	General Aromatic/Al iphatic Carboxylic Acids	DIPEA or Et3N	DMF or DCM	4-18	70-95	A widely used, cost- effective method. Reaction times can be longer.
PyBOP	Sterically Hindered Carboxylic Acids	DIPEA	DMF	2-6	80-98	Efficient for more challenging couplings with faster reaction times.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of **Methyl 1-aminocyclobutanecarboxylate** with a carboxylic acid using O-(7-Azabenzotriazol-1-yl)-

N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Materials:

- **Methyl 1-aminocyclobutanecarboxylate** hydrochloride
- Carboxylic acid of interest
- HATU
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Acetonitrile (or DMF/DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a solution of the carboxylic acid (1.0 eq) in anhydrous acetonitrile, add **Methyl 1-aminocyclobutanecarboxylate** hydrochloride (1.1 eq) and HATU (1.2 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add DIPEA (2.5 eq) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure.

- Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol details the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) for amide bond formation.

Materials:

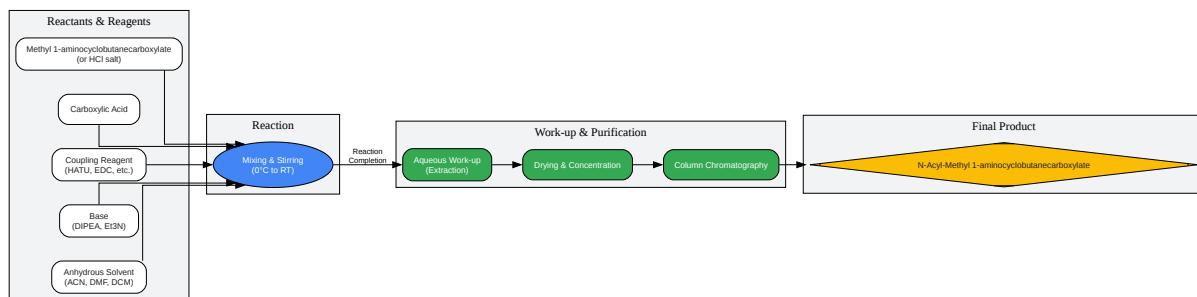
- **Methyl 1-aminocyclobutanecarboxylate hydrochloride**
- Carboxylic acid of interest
- EDC hydrochloride
- HOBt
- DIPEA or Triethylamine (Et₃N)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- 1 M Hydrochloric acid (HCl) solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a stirred solution of the carboxylic acid (1.0 eq) and HOEt (1.2 eq) in anhydrous DCM, add EDC hydrochloride (1.2 eq).
- Stir the mixture at room temperature for 15-30 minutes.
- Add **Methyl 1-aminocyclobutanecarboxylate** hydrochloride (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
- Stir the reaction at room temperature for 4-18 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography.

Visualizations

Experimental Workflow for Amide Coupling



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Caption: A generalized workflow for the amide coupling of **Methyl 1-aminocyclobutanecarboxylate**.

Potential Signaling Pathway Involvement

Derivatives of **Methyl 1-aminocyclobutanecarboxylate** are being explored for their potential to modulate key biological pathways implicated in various diseases. One such pathway is the Transforming Growth Factor-beta (TGF- β) signaling cascade, which plays a crucial role in cell growth, differentiation, and fibrosis.^[1] Another relevant pathway is the PD-1/PD-L1 immune checkpoint, which is a critical regulator of T-cell activation and is a major target in cancer immunotherapy.

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Caption: Potential modulation of TGF-β and PD-1/PD-L1 signaling pathways.

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References

- 1. TGF- β Signaling | Cell Signaling Technology [cellsignal.com]
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